

In-Depth Technical Guide to Magnolignan A: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Magnolignan A*

Cat. No.: *B15596119*

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Abstract

Magnolignan A, a naturally occurring lignan, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of **Magnolignan A**. It includes a compilation of its physicochemical properties, detailed spectroscopic data for its structural elucidation, a plausible experimental protocol for its isolation, and an exploration of potential signaling pathways it may modulate based on the activities of structurally related compounds.

Chemical Structure and Properties

Magnolignan A is a lignan possessing a biphenyl core substituted with a dihydroxypropyl and a propenyl group.

IUPAC Name: (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol[1]

Molecular Formula: $C_{18}H_{20}O_4$ [1]

Molecular Weight: 300.35 g/mol [2][3]

Appearance: Oil[4]

Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

Property	Value	Source
IUPAC Name	(2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol	[1]
Molecular Formula	C ₁₈ H ₂₀ O ₄	[1]
Molecular Weight	300.35 g/mol	[2][3]
CAS Number	93673-81-5	[2][3]
Appearance	Oil	[4]

Stereochemistry

The stereochemistry of **Magnolignan A** is defined by the chiral center at the C2' position of the dihydroxypropyl side chain. The IUPAC name specifies the (2R) configuration, indicating a specific three-dimensional arrangement of the substituents around this carbon atom. This stereoisomerism is crucial as it can significantly influence the biological activity and interaction with molecular targets.

Spectroscopic Data for Structural Elucidation

The structural confirmation of **Magnolignan A** relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data is based on the assignments reported for **Magnolignan A** isolated from the heartwood of *Streblus asper*. [2][3]

¹H and ¹³C NMR Spectroscopic Data

The complete ¹H and ¹³C NMR assignments are crucial for the unambiguous identification of **Magnolignan A**. The data presented below is attributed to the work of Li et al. (2008) in Magnetic Resonance in Chemistry.

Table 1: ¹H and ¹³C NMR Data of **Magnolignan A**

Position	δH (ppm)	δC (ppm)
Biphenyl Core		
1	134.5	117.2
2	152.1	
3	7.01 (d, J=2.0 Hz)	
4	6.85 (d, J=8.0 Hz)	
5	6.95 (dd, J=8.0, 2.0 Hz)	
6	128.9	
1'	132.1	116.5
2'	154.2	
3'	7.15 (d, J=2.1 Hz)	
4'	6.90 (d, J=8.2 Hz)	
5'	7.05 (dd, J=8.2, 2.1 Hz)	
6'	127.6	
Propenyl Group		
7''	3.35 (d, J=6.7 Hz)	39.5
8''	5.98 (m)	137.8
9''	5.08 (m)	115.9
Dihydroxypropyl Group		
7'	2.85 (dd, J=13.8, 5.2 Hz), 2.75 (dd, J=13.8, 7.8 Hz)	40.1
8'	3.95 (m)	73.2
9'	3.65 (dd, J=11.2, 4.5 Hz), 3.48 (dd, J=11.2, 6.2 Hz)	65.4

Note: The specific assignments for each proton and carbon are based on 1D and 2D NMR experiments (COSY, HMQC, and HMBC) as referenced. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Magnolignan A**.

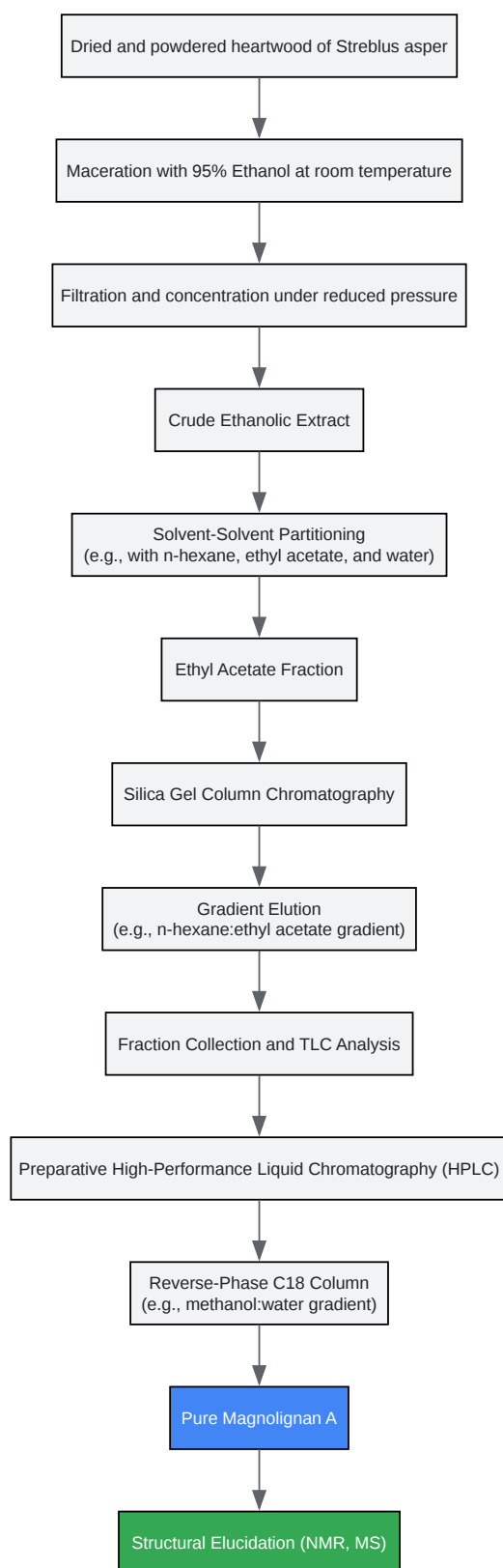
- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the molecular formula $C_{18}H_{20}O_4$.

Experimental Protocols

While a specific detailed protocol for the isolation of **Magnolignan A** is not readily available in the public domain, the following is a generalized procedure based on methods for isolating lignans from *Streblus asper*, a known source of the compound. This protocol should be adapted and optimized based on experimental observations.

Isolation of Magnolignan A from *Streblus asper* (Adapted Method)

This protocol describes a plausible workflow for the extraction and isolation of **Magnolignan A**.



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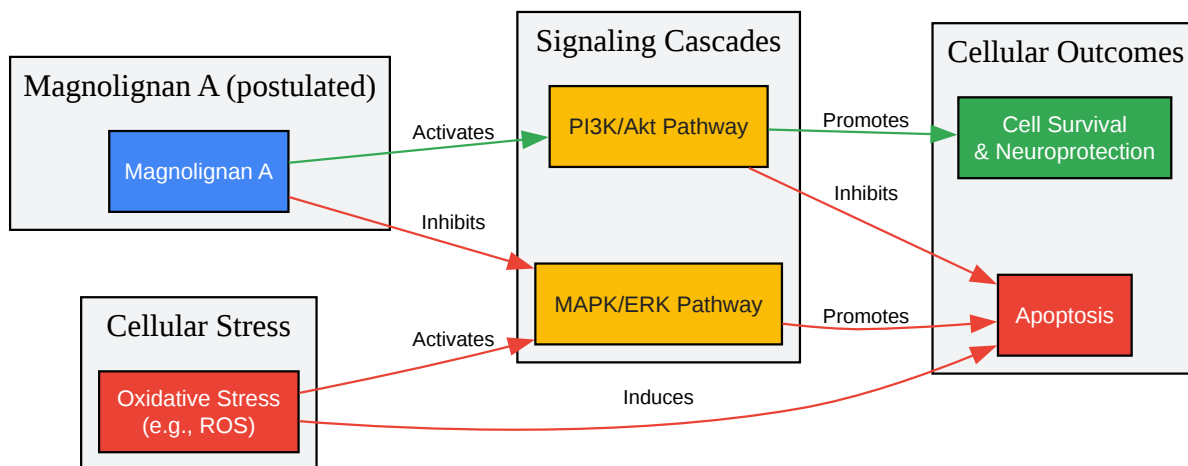
Caption: General workflow for the isolation and purification of **Magnolignan A**.

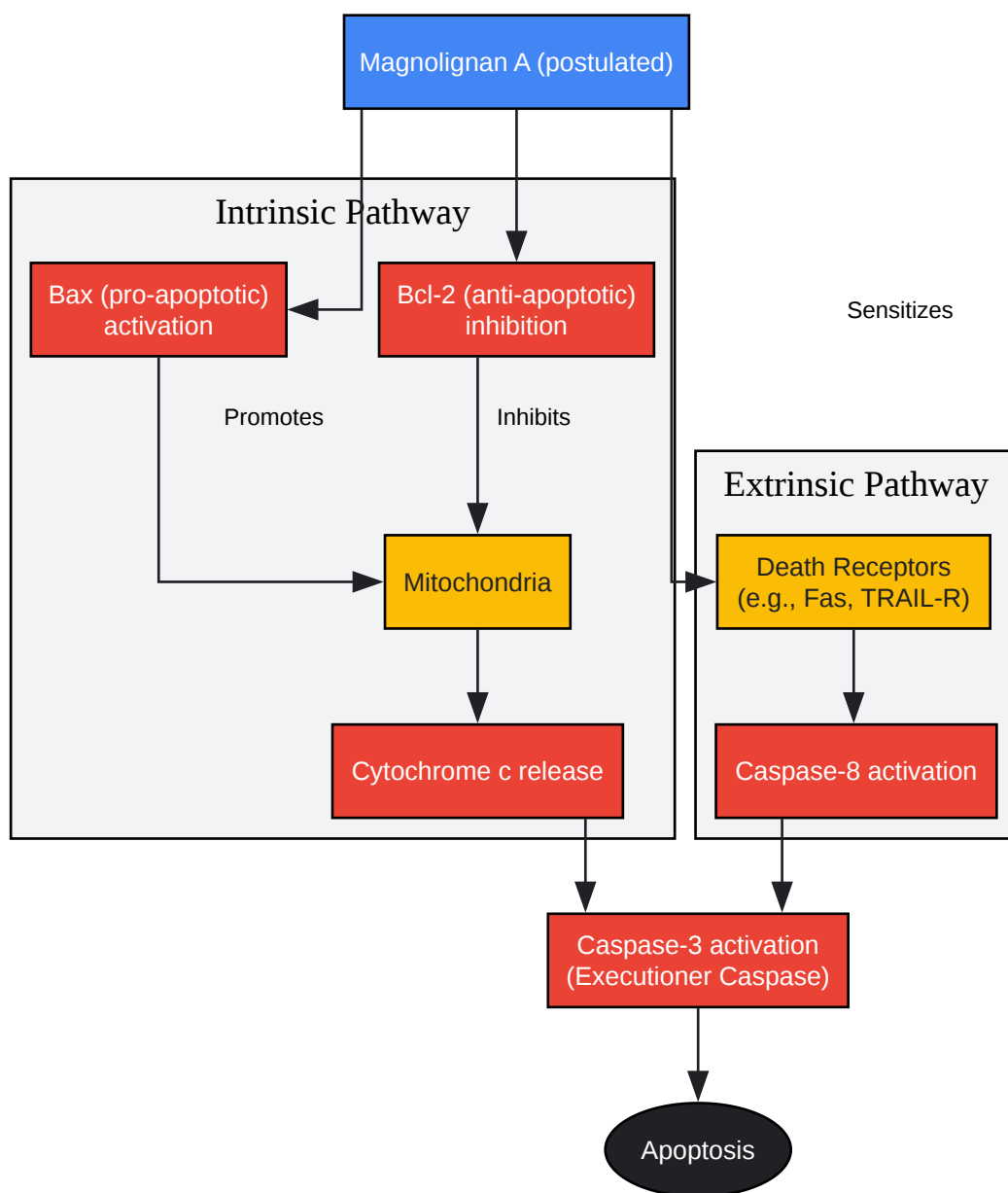
Potential Signaling Pathways

Direct studies on the signaling pathways modulated by **Magnolignan A** are limited. However, based on the known biological activities of structurally similar lignans, such as magnolol and honokiol, which include neuroprotective and anticancer effects, we can infer potential pathways that **Magnolignan A** may influence.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Neuroprotective Effects and Associated Signaling

Neolignans from Magnolia species have demonstrated neuroprotective effects, often attributed to their antioxidant and anti-inflammatory properties. These effects can be mediated through the modulation of key signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[\[4\]](#)[\[6\]](#)





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